
Ethyl 4-oxo-4-(((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)amino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-oxo-4-(((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)amino)butanoate is a chemical compound with the molecular formula C17H22N2O5. It is also known by other names such as 4-Oxo-4-(((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)amino)butanoic Acid Ethyl Ester .
Physical and Chemical Properties Analysis
This compound is a solid at 20°C . The compound has a molecular weight of 334.372. It has a melting point of 41.0 45.0 °C and a boiling point of 178 °C/11 mmHg . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Chemical Structure Analysis
The complex molecular structure of compounds similar to ethyl 4-oxo-4-(((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)amino)butanoate has been extensively studied, revealing their intricate hydrogen bonding and molecular interactions. For instance, a study on Dabigatran etexilate tetrahydrate highlighted the significance of intramolecular N—H⋯O hydrogen bonds and the role of water molecules in forming O—H⋯O, O—H⋯N, and N—H⋯O hydrogen bonds, which are crucial for understanding the structural dynamics and stability of such compounds (Hong-qiang Liu et al., 2012).
Superoxide Dismutase Mimicry
Research on low molecular weight compounds, including oxazolidine derivatives, has demonstrated their potential in mimicking superoxide dismutase (SOD) activity. This capability suggests their application in therapeutic contexts, particularly in combating oxidative stress-related diseases. A study presented 2-Ethyl-1-hydroxy-2,5,5-trimethyl-3-oxazolidine (OXANOH) as a potent SOD mimic, highlighting the role of such compounds in oxidative stress modulation (A. Samuni et al., 1988).
Enzymatic Activity Enhancement
Compounds structurally related to this compound have been explored for their potential to enhance enzymatic reactions. For example, derivatives of pyrazolopyrimidinyl keto-esters have shown a significant effect on increasing the reactivity of cellobiase, suggesting their utility in biocatalysis and enzymatic process optimization (Mohamed Abd & Gawaad Awas, 2008).
Polymorphism and Drug Development
The study of polymorphic forms of related ethyl ester compounds is crucial in drug development, particularly for understanding their physical and chemical properties under different conditions. Spectroscopic and diffractometric techniques have been employed to characterize polymorphic forms, offering insights into the stability, solubility, and bioavailability of pharmaceutical compounds (F. Vogt et al., 2013).
Synthesis Techniques
Innovative synthesis techniques for oxazolidinone derivatives, including palladium-catalyzed aminocyclization, demonstrate the versatility and efficiency of creating complex organic compounds. These methods not only expand the toolkit for chemical synthesis but also open new avenues for developing therapeutically valuable compounds (M. Kimura et al., 1997).
Eigenschaften
IUPAC Name |
ethyl 4-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methylamino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-3-23-16(21)9-8-15(20)18-10-14-11-19(17(22)24-14)13-6-4-12(2)5-7-13/h4-7,14H,3,8-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVYALGFNQAKEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
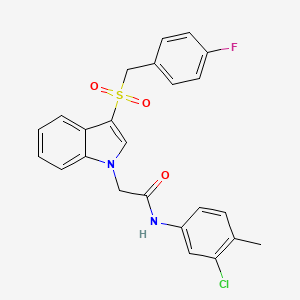
![4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2712288.png)

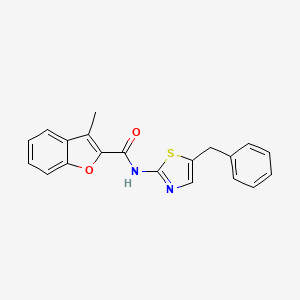
![(E)-N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2712293.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)acetamide](/img/structure/B2712295.png)
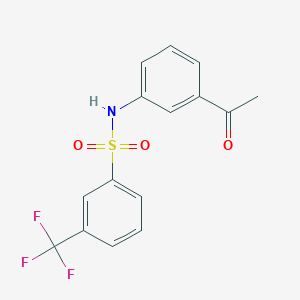
![7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2712298.png)
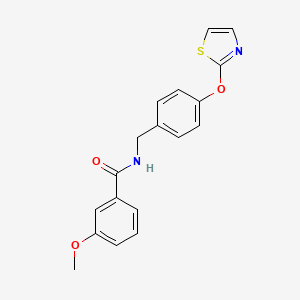
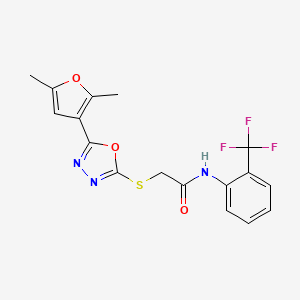
![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2712305.png)
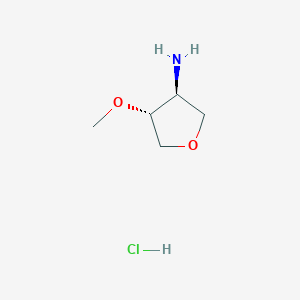
![4-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B2712308.png)
![methyl 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B2712309.png)
